molecular formula C14H12F3N3O B6092623 3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6092623
M. Wt: 295.26 g/mol
InChI Key: FFIHLKDALIDOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-B]pyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 3-Methyl-4-[2-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-4-[2-(trifluoromethyl)phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-7-12-9(6-11(21)18-13(12)20-19-7)8-4-2-3-5-10(8)14(15,16)17/h2-5,9H,6H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIHLKDALIDOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.